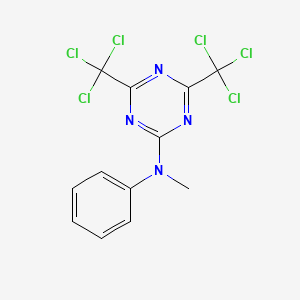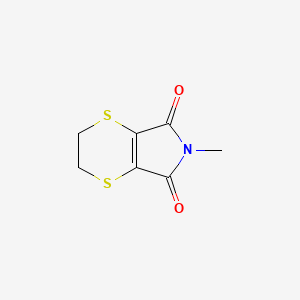
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- typically involves multiple stepsSubsequent steps involve the formation of pyrazole through the reaction between α,β-alkynyls and hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar multi-step synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of each reaction step.
Analyse Des Réactions Chimiques
Types of Reactions
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-CHLOROMETHYL-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE
- 6-PHENYL-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE
- 6-(2-METHOXY-PHENYL)-2,3-DIHYDRO-(1,4)DITHIINO(2,3-C)PYRROLE-5,7-DIONE
Uniqueness
6H-p-DITHIINO(2,3-c)PYRROLE-5,7-DIONE, 2,3,5,7-TETRAHYDRO-6-METHYL- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its heterocyclic structure. This unique combination of elements and structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
34419-05-1 |
|---|---|
Formule moléculaire |
C7H7NO2S2 |
Poids moléculaire |
201.3 g/mol |
Nom IUPAC |
6-methyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C7H7NO2S2/c1-8-6(9)4-5(7(8)10)12-3-2-11-4/h2-3H2,1H3 |
Clé InChI |
INNXFNOPKIFUDJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C1=O)SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


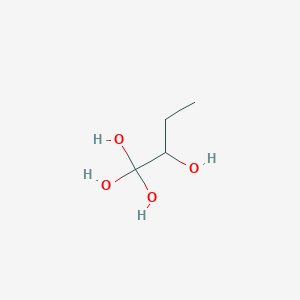


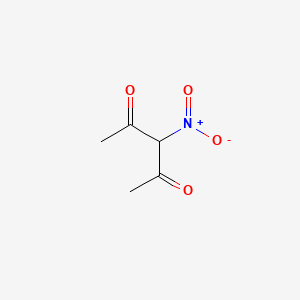
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

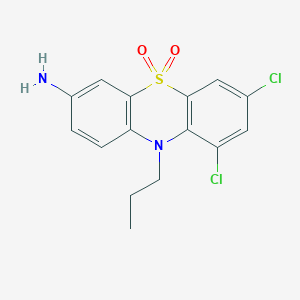
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)


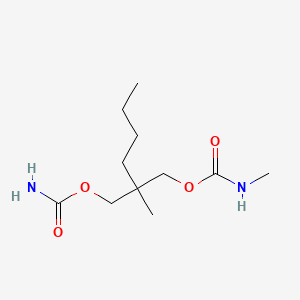
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-](/img/structure/B14685380.png)

